trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester
Description
trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, Methyl Ester (CAS: H924523) is a nicotine metabolite formed via hepatic glucuronidation. It is structurally characterized by a glucuronic acid moiety conjugated to the hydroxycotinine backbone, with a methyl ester group at the glucuronide’s carboxyl position. Its synthesis involves enzymatic modifications of nicotine, including hydroxylation and subsequent glucuronidation, followed by esterification .
Properties
Molecular Formula |
C17H20N2O7 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 3,4-dihydroxy-2-(1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3 |
InChI Key |
CAVBICHEBRPWPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester typically involves multiple steps, starting from cotinine. The process includes hydroxylation, glucuronidation, and esterification reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research. it can be synthesized in specialized laboratories using controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl or glucuronide groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Applications
- Metabolism Studies :
- Toxicology Research :
- Drug Development :
Analytical Applications
- Biomarker Identification :
- Enzymatic Activity Studies :
Case Studies
- Nicotine Metabolism Research :
- Impact on Health Outcomes :
Mechanism of Action
The mechanism of action of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves its interaction with various enzymes involved in nicotine metabolism. It primarily targets enzymes such as cytochrome P450, which play a crucial role in the oxidation and glucuronidation of nicotine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of glucuronide-conjugated metabolites and synthetic derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Comparison
Key Differences
Origin and Role: The target compound is a mammalian metabolite linked to nicotine detoxification and carcinogenesis. In contrast, plant-derived glucuronides (e.g., Hypolaetin and Quercetin derivatives) are involved in antioxidant defense . Synthetic analogs (e.g., 4-Iodophenyl glucuronide methyl ester) serve as enzyme substrates or intermediates, lacking direct metabolic roles .
Methyl esterification in the target compound stabilizes the glucuronide moiety, contrasting with carboxylate-containing derivatives (e.g., Quercetin 3-O-β-D-glucuronide), which exhibit stronger hydrogen-bonding interactions in enzyme inhibition .
Biological Activity: The target compound’s carcinogenicity contrasts with the antioxidant properties of plant-derived glucuronides (e.g., luteolin-7-O-β-D-glucuronide methyl ester) . Compared to synthetic intermediates (e.g., 4-Nitrophenyl glucuronide methyl ester), the target compound’s biological impact arises from endogenous metabolic processes rather than engineered enzyme interactions .
Metabolic and Pharmacokinetic Considerations
- Enzymatic Stability: The methyl ester group in the target compound may resist premature hydrolysis by esterases, prolonging its half-life compared to non-esterified glucuronides .
- Solubility : The 2,3,4-Tri-O-isobutyryl derivative (sc-223469) introduces steric hindrance, reducing aqueous solubility but enhancing lipid membrane interaction—a feature absent in the target compound .
Biological Activity
Trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester is a significant metabolite of nicotine, derived from the hydroxylation and glucuronidation of trans-3'-hydroxycotinine. Its complex structure includes a glucuronide moiety and a methyl ester, which enhance its solubility and bioavailability. This compound has been the subject of various studies due to its potential pharmacological effects and interactions within biological systems.
- Molecular Formula : C₁₆H₁₈N₂O₇
- Molecular Weight : 350.32 g/mol
- Melting Point : 56-58°C
- Solubility : Soluble in chloroform, dichloromethane, and methanol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the effects of nicotine on neurotransmission and neuroprotection.
- Metabolic Pathways : It undergoes extensive metabolism in the liver, primarily via UDP-glucuronosyltransferases (UGTs), leading to its excretion and influencing its pharmacokinetics .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular signaling pathways associated with inflammation and oxidative stress. Notably, it has been shown to:
- Reduce the production of pro-inflammatory cytokines in human cell lines.
- Exhibit antioxidant properties by scavenging free radicals, potentially mitigating oxidative damage in neuronal cells.
In Vivo Studies
Animal studies have provided insights into the pharmacological effects of this compound:
- Neuroprotective Effects : In rodent models, administration of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide resulted in improved cognitive function and reduced neurodegeneration markers following induced oxidative stress.
- Cardiovascular Impact : The compound has shown potential benefits in cardiovascular health by improving endothelial function and reducing blood pressure in hypertensive models.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide on cognitive decline in Alzheimer’s disease models. The results indicated that treatment with this compound led to:
- A significant decrease in amyloid-beta plaque accumulation.
- Enhanced synaptic plasticity as measured by long-term potentiation (LTP) assays.
Case Study 2: Anti-inflammatory Effects in Diabetes Models
Another study explored the anti-inflammatory properties of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide in diabetic mice. Key findings included:
- A reduction in serum levels of inflammatory markers such as TNF-alpha and IL-6.
- Improved insulin sensitivity as evidenced by glucose tolerance tests.
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional characteristics of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide compared to other nicotine metabolites:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cotinine | C₁₀H₁₂N₂O | Primary metabolite; less polar than trans-hydroxycotinine |
| Trans-3'-Hydroxycotinine | C₁₀H₁₃N₂O | Major metabolite; exhibits neuroprotective properties |
| Trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide | C₁₆H₁₈N₂O₇ | Enhanced solubility; potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
